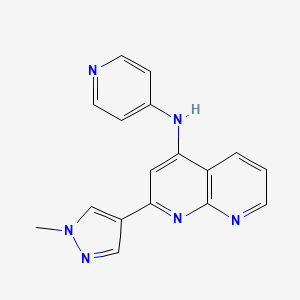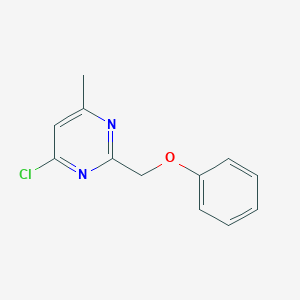
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine typically involves the following steps:
Chlorination: The starting material, 6-methylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.
Methylation: The chlorinated product is then methylated at the 6-position to form 4-chloro-6-methylpyrimidine.
Phenoxymethylation: Finally, the phenoxymethyl group is introduced through a reaction with phenol and a suitable reagent, such as a halogenating agent or a coupling reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms, such as amines or other reduced derivatives.
Substitution Products: Substituted pyrimidines with different functional groups.
科学研究应用
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of nucleic acid interactions and biological processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the context in which the compound is used.
相似化合物的比较
4-Chloro-6-methylpyrimidine: Similar structure but lacks the phenoxymethyl group.
2-(Phenoxymethyl)pyrimidine: Similar structure but lacks the chlorine and methyl groups.
4-Chloro-2-(phenoxymethyl)pyrimidine: Similar structure but with different positions of the chlorine and phenoxymethyl groups.
Uniqueness: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. This combination allows for diverse applications in scientific research and industry.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(phenoxymethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI 键 |
RIZRACFNWWNOQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)COC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


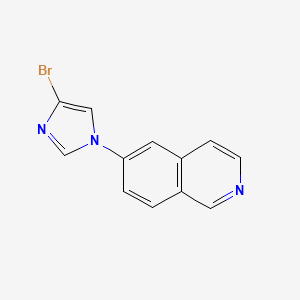
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
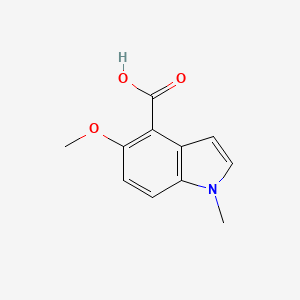
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
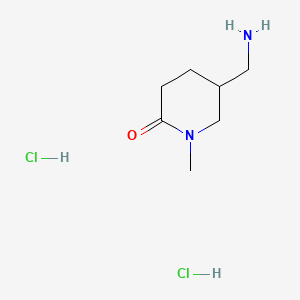

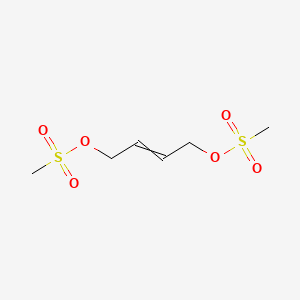

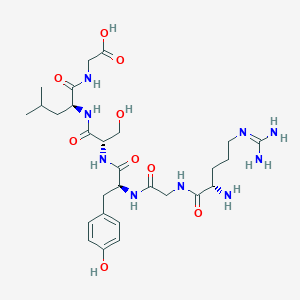
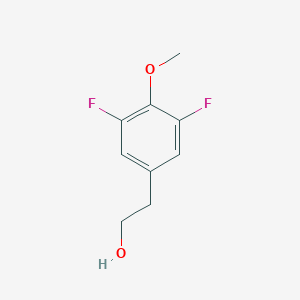
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
